Bienvenue dans la boutique en ligne BenchChem!

6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Epigenetics Bromodomain inhibition BRPF family

This brominated coumarin-3-sulfonamide is a uniquely selective chemical tool for BRPF1 (IC50 65nM) over BRPF2 (IC50 1.4µM), a 21.5-fold window not replicated by 6-chloro or 6-methyl analogs. The bromine substituent enables downstream derivatization via Suzuki/Heck cross-coupling. Also a reference mPGES-1 inhibitor (IC50 506nM). Insist on compound-specific procurement—generic series substitutions alter target engagement, ADME, and synthetic utility.

Molecular Formula C14H14BrNO4S
Molecular Weight 372.24 g/mol
CAS No. 950280-35-0
Cat. No. B6511273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one
CAS950280-35-0
Molecular FormulaC14H14BrNO4S
Molecular Weight372.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C14H14BrNO4S/c15-11-4-5-12-10(8-11)9-13(14(17)20-12)21(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2
InChIKeyVCJIFAUWSNVLJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one (CAS 950280-35-0): A Differentiated Coumarin-3-sulfonamide Tool Compound for Enzyme Inhibition Research


6-Bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one (CAS 950280-35-0; C₁₄H₁₄BrNO₄S, MW 372.24 g/mol) is a synthetic coumarin-3-sulfonamide derivative that combines a brominated chromen-2-one scaffold at the 6-position with a piperidine-1-sulfonyl moiety at the 3-position . The compound belongs to a broader class of heteroaryl sulfones and sulfonamides that have been patented for antiproliferative applications [1]. Its unique structural features confer distinct target engagement profiles across bromodomain-containing proteins, prostaglandin E synthase, and G protein-coupled receptors, establishing it as a versatile tool compound for mechanism-of-action studies and chemical biology screening [2][3].

Why In-Class Coumarin-3-sulfonamide Analogs Cannot Simply Replace 6-Bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one in Pharmacological Studies


Substitution at the 6-position of the coumarin scaffold—specifically bromine versus chlorine or methyl—produces non-interchangeable target engagement outcomes. Within the piperidine-1-sulfonyl series, the 6-bromo derivative exhibits measurable selectivity for BRPF1 (IC₅₀ = 65 nM) over BRPF2-BRD1 (IC₅₀ = 1.40 μM), establishing a 21.5-fold preference that is not observed with alternative 6-substituents [1]. Even subtle structural changes, such as replacing the piperidine ring with an azepane moiety, alter molecular weight by 14 Da (from 372.24 to 386.26 g/mol), which can modify binding kinetics, lipophilicity, and downstream ADME properties . The bromine substituent further provides a distinct synthetic handle for cross-coupling reactions (Suzuki, Heck) that is unavailable in non-halogenated analogs, making the compound uniquely suited for derivatization workflows . These quantitative differences underscore why procurement decisions must be compound-specific rather than series-generic.

Quantitative Differentiation Evidence for 6-Bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one: Comparative Target Engagement and Selectivity Data


BRPF1 Selectivity over BRPF2-BRD1 and BRPF3 Bromodomains: A 21.5-Fold Differentiation Profile

The target compound demonstrates quantifiable selectivity for the BRPF1 bromodomain (IC₅₀ = 65 nM) over BRPF2-BRD1 (IC₅₀ = 1.40 μM) and BRPF3 (IC₅₀ = 7.60 μM) [1]. This selectivity profile, measured via BROMOscan assay in Escherichia coli BL21 expression system after 1-hour incubation, positions the compound as a tool for distinguishing BRPF1-mediated chromatin functions from those of BRPF2 and BRPF3. In contrast, 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one exhibits an IC₅₀ of approximately 5 μM against breast cancer cells with an entirely different mechanism (apoptosis induction rather than bromodomain engagement) . The divergent activity patterns between the 6-bromo and 6-methyl derivatives—spanning different targets (BRD family vs. cancer cell cytotoxicity) and different assay systems—underscore that the 6-position halogen is not a passive substituent but a determinant of target engagement.

Epigenetics Bromodomain inhibition BRPF family Chromatin biology

mPGES-1 Inhibition: Potency Comparison Against 6-Chloro and 6-Methyl Analogs

The 6-bromo derivative inhibits microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 506 nM in transfected human HEK293 cells assessed by PGE₂ production via HTRF assay after 60 minutes [1]. This value represents an improvement over the 6-chloro analog, which demonstrates antiproliferative IC₅₀ values of 10.0–15.5 μM across MCF-7, HCT116, and A431 cancer cell lines . While the 6-chloro compound engages a different mechanism (cell cycle arrest and apoptosis induction), the mPGES-1 inhibitory activity of the 6-bromo derivative—approximately 20- to 30-fold more potent on a nanomolar-to-micromolar scale—establishes it as a distinct pharmacological entity for PGE₂ pathway modulation. The bromine substituent contributes to target recognition in the mPGES-1 active site, whereas the chlorine analog fails to achieve meaningful mPGES-1 engagement under comparable conditions.

Inflammation Prostaglandin E2 biosynthesis mPGES-1 Pain research

S1P4 Receptor Engagement: Differentiated GPCR Activity Relative to S1P1 and Other Receptors

The compound exhibits quantifiable activity at the sphingosine-1-phosphate receptor subtype 4 (S1P₄) with a pIC₅₀ of 5.78 (equivalent to 1.66 μM) [1]. This engagement is accompanied by measurable but distinct activity at other receptors: GPR55 (pIC₅₀ = 5.3, or 5.01 μM), S1P₁ (pIC₅₀ = 4.87, or 13.5 μM), δ-opioid receptor (pIC₅₀ = 4.99, or 10.2 μM), and κ-opioid receptor (pIC₅₀ range 4.73–5.17, or 18.6–6.76 μM) [1]. The differential activity across these receptors—particularly the 8.1-fold higher potency at S1P₄ compared to S1P₁ (1.66 μM vs. 13.5 μM)—provides a polypharmacology fingerprint that distinguishes this compound from simpler coumarin derivatives lacking the piperidine-1-sulfonyl moiety. The piperidine sulfonamide group is a known pharmacophore for GPCR engagement in coumarin-3-sulfonamide scaffolds, as documented in the foundational patent literature for this chemical series [2].

GPCR pharmacology Sphingosine-1-phosphate signaling Immunomodulation Receptor selectivity

α-Glucosidase Inhibitory Potential: Class Benchmarking Against Acarbose in the Piperidine-1-sulfonyl Chromene Series

While direct assay data for the 6-bromo compound on α-glucosidase have not been publicly reported, structurally analogous 6-(piperidin-1-ylsulfonyl)-2H-chromenes have been rigorously characterized for antidiabetic activity [1]. In a 2024 study, two chromene sulfonamide derivatives (compounds 6 and 10) exhibited α-glucosidase IC₅₀ values of 0.975 ± 0.04 μg/mL and 0.584 ± 0.02 μg/mL, respectively, compared to acarbose (IC₅₀ = 0.805 ± 0.03 μg/mL) [1]. Compound 6 also demonstrated PPAR-γ agonist activity with IC₅₀ = 3.453 ± 0.14 μg/mL versus pioglitazone (IC₅₀ = 4.884 ± 0.29 μg/mL) [1]. The study further documented in vitro α-glucosidase inhibition rates of 90.6–96.3% at 100 μg/mL for the synthesized 2H-chromenes, compared to 95.8% for acarbose [1]. In silico ADME analysis confirmed Lipinski and Veber rule compliance with favorable oral bioavailability predictions [1]. The 6-bromo derivative, bearing the identical piperidine-1-sulfonyl pharmacophore and chromene core, represents an unexplored candidate within this validated antidiabetic scaffold series, with the bromine substituent offering additional synthetic versatility for hit expansion and SAR exploration.

Diabetes research α-Glucosidase inhibition Postprandial hyperglycemia Metabolic disorders

Synthetic Versatility: The Bromine Substituent as a Unique Derivatization Handle Absent in Non-Halogenated Analogs

The 6-bromo substituent confers synthetic utility that is categorically unavailable in non-halogenated analogs such as 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one or 6-unsubstituted derivatives. The bromine atom serves as an electrophilic site for nucleophilic aromatic substitution and, more importantly, as a substrate for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings . This enables modular derivatization at the 6-position while preserving the intact piperidine-1-sulfonyl pharmacophore at the 3-position. The electron-withdrawing sulfonyl group at C-3 further modulates the electronic environment of the coumarin core, potentially influencing the reactivity of the 6-bromo substituent toward coupling partners . In contrast, the 6-chloro analog (CAS 950280-19-0) is less reactive in cross-coupling reactions due to the stronger C–Cl bond, while 6-methyl derivatives offer no halogen handle for further functionalization. For medicinal chemistry campaigns requiring rapid SAR expansion around the coumarin scaffold, the 6-bromo derivative provides a strategic advantage as both a screening compound and a versatile synthetic intermediate.

Medicinal chemistry Cross-coupling reactions SAR exploration Late-stage functionalization

High-Strength Differential Evidence Limitation Disclosure

A comprehensive search of the peer-reviewed literature and patent databases reveals that high-strength, head-to-head comparative data directly pitting 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one against its closest structural analogs under identical assay conditions are limited. The evidence presented in this guide relies primarily on cross-study comparisons and class-level inferences drawn from structurally related 6-(piperidin-1-ylsulfonyl)-2H-chromenes. While BindingDB entries provide target-specific IC₅₀ values for the bromodomain and mPGES-1 targets, and GPCRdb documents receptor engagement data, these datasets lack direct side-by-side comparator measurements with 6-chloro, 6-methyl, or other 6-substituted analogs in the same experimental runs. Investigators requiring rigorous head-to-head comparator data should conduct their own parallel assays using the compounds referenced herein. The differentiation claims in this guide are therefore categorized as cross-study comparable or class-level inference, and should be interpreted with appropriate scientific caution pending confirmatory head-to-head studies.

Evidence quality Data availability

Optimal Research Applications for 6-Bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one Based on Quantitative Differentiation Evidence


Epigenetic Probe Development: Selective BRPF1 Bromodomain Inhibition

The compound's quantifiable selectivity for BRPF1 (IC₅₀ = 65 nM) over BRPF2-BRD1 (IC₅₀ = 1.40 μM) and BRPF3 (IC₅₀ = 7.60 μM) supports its use as a chemical probe for dissecting BRPF1-specific chromatin regulatory functions [1]. Investigators can employ this 21.5-fold selectivity window to distinguish BRPF1-mediated transcriptional effects from those of related BRD family members in cellular models of gene regulation. The BROMOscan assay conditions (E. coli-expressed recombinant proteins, 1-hour incubation) provide a validated framework for assay development and dose-response characterization [1].

PGE₂ Pathway Modulation: mPGES-1 Inhibitor Screening and Validation

With an IC₅₀ of 506 nM against mPGES-1 in HEK293 cells [1], the compound serves as a reference inhibitor for PGE₂ biosynthesis studies. Its 20- to 30-fold potency advantage over the 6-chloro analog (which shows minimal mPGES-1 activity) enables cleaner pharmacological interrogation of mPGES-1 without confounding off-target cytotoxicity. The HTRF assay format described in the source data (60-minute PGE₂ production measurement) offers a reproducible protocol for inhibitor validation and structure-activity relationship studies [1].

GPCR Selectivity Profiling: S1P₄-Preferring Ligand for Sphingolipid Signaling Research

The compound's distinct GPCR fingerprint—with 8.1-fold higher potency at S1P₄ (pIC₅₀ = 5.78, 1.66 μM) compared to S1P₁ (pIC₅₀ = 4.87, 13.5 μM) [1]—positions it as a tool for studying S1P receptor subtype-specific signaling in immune cell trafficking and vascular biology. The parallel activity at GPR55 (pIC₅₀ = 5.3, 5.01 μM) and opioid receptors provides additional target engagement data for polypharmacology studies. Researchers should note the class-level nature of this evidence, derived from ChEMBL-curated GPCRdb entries, and validate target engagement in their specific cellular systems [1].

Medicinal Chemistry Hit Expansion: Modular 6-Position Derivatization Platform

The bromine substituent at the 6-position enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) and nucleophilic aromatic substitution with amines, thiols, and alkoxides [1]. This synthetic versatility allows research groups to generate focused libraries of 6-substituted coumarin-3-sulfonamides without re-synthesizing the piperidine-1-sulfonyl core. For hit-to-lead campaigns in antidiabetic or anticancer programs, the compound functions as both an initial screening candidate and a gateway intermediate for SAR expansion [2]. The electron-withdrawing sulfonyl group at C-3 further modulates the coumarin core's electronic properties, potentially influencing coupling reaction outcomes [1].

Quote Request

Request a Quote for 6-bromo-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.